2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol 2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15999657
InChI: InChI=1S/C7H13N3O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3,(H2,8,9)
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol

CAS No.:

Cat. No.: VC15999657

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 2-(5-amino-2-methylpyrazol-3-yl)propan-2-ol
Standard InChI InChI=1S/C7H13N3O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3,(H2,8,9)
Standard InChI Key SNBXGDITQUJRCV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC(=NN1C)N)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(3-Amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol (IUPAC: 2-(5-amino-2-methylpyrazol-3-yl)propan-2-ol) features a five-membered pyrazole ring substituted with an amino group at position 3, a methyl group at position 1, and a tert-alcohol moiety at position 5 (Figure 1). The molecular formula is C₇H₁₃N₃O, with a molar mass of 155.20 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₁₃N₃O
Molecular Weight155.20 g/mol
SMILESCC(C)(C1=CC(=NN1C)N)O
InChIKeySNBXGDITQUJRCV-UHFFFAOYSA-N
PubChem CID117854649

The tert-alcohol group confers steric bulk, influencing both solubility and intermolecular interactions, while the amino group enables participation in hydrogen bonding and nucleophilic reactions.

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via nucleophilic substitution or alcohol alkylation reactions. A representative pathway involves:

  • Alkylation of 3-Amino-1-methylpyrazole: Reacting 3-amino-1-methylpyrazole with 2-bromo-2-propanol under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound.

  • Optimization Parameters:

    • Temperature: 80–100°C

    • Solvent: Polar aprotic solvents (DMF, DMSO)

    • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yield.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Structural validation utilizes:

  • ¹H NMR: Peaks at δ 1.63 ppm (tert-alcohol CH₃), 2.25 ppm (pyrazole CH₃), and 4.85 ppm (NH₂).

  • Mass Spectrometry: Molecular ion peak at m/z 155.20 (M⁺).

Chemical Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes:

  • Acylation: Reaction with acetyl chloride forms N-acetyl derivatives.

  • Schiff Base Formation: Condensation with aldehydes yields imines, useful in coordination chemistry.

Hydroxyl Group Transformations

The tert-alcohol participates in:

  • Esterification: With acyl chlorides (e.g., acetyl chloride) to form esters.

  • Etherification: Williamson synthesis with alkyl halides under basic conditions.

Pyrazole Ring Modifications

Electrophilic substitution at position 4 is feasible under nitration or sulfonation conditions, though steric hindrance from the tert-alcohol limits reactivity.

Biological and Pharmacological Applications

Prodrug Development

The tert-alcohol moiety serves as a prodrug anchor. For example, esterification with lipophilic groups enhances membrane permeability, enabling intracellular hydrolysis to active metabolites.

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Pyrazole Derivatives

CompoundSubstituentsBiological Activity
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)propan-2-ol3-NH₂, 1-CH₃, 5-tert-OHDHODH inhibition (inferred)
5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-1H-pyrazol-1-yl)-3-fluoropyridine 4-OAr, 3-OiPr, 5-cyclopropylAntiviral (EC₅₀ = 0.8 nM)
BrequinarQuinolinecarboxylic acidDHODH inhibitor (IC₅₀ = 12 nM)

Key structural determinants of activity include:

  • Electron-Withdrawing Groups (e.g., F, Cl): Enhance enzyme binding affinity .

  • Bulky Substituents (e.g., cyclopropyl): Improve metabolic stability .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate DHODH binding kinetics via X-ray crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.

  • Structure-Activity Relationships: Systematic modification of the tert-alcohol and amino groups.

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